
tert-Butyl 6-amino-1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-amino-1-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a tert-butyl ester group and an amino group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl 6-amino-1-naphthoate can be synthesized through the esterification of 6-amino-1-naphthoic acid with tert-butanol. The reaction is typically catalyzed by an acid such as sulfuric acid or boron trifluoride diethyl etherate. The reaction conditions involve heating the mixture under reflux to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the preparation of tert-butyl esters often involves the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents. This method ensures high yields and can be scaled up for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 6-amino-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the naphthalene ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted naphthoates depending on the reagents used
Applications De Recherche Scientifique
tert-Butyl 6-amino-1-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of tert-Butyl 6-amino-1-naphthoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active naphthoic acid. These interactions can affect enzyme activity and protein function, making the compound useful in biochemical studies .
Comparaison Avec Des Composés Similaires
- tert-Butyl 6-nitro-1-naphthoate
- tert-Butyl 6-hydroxy-1-naphthoate
- tert-Butyl 6-methoxy-1-naphthoate
Comparison: tert-Butyl 6-amino-1-naphthoate is unique due to the presence of the amino group, which imparts different reactivity and biological activity compared to its nitro, hydroxy, and methoxy counterparts. The amino group allows for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound in both synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C15H17NO2 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
tert-butyl 6-aminonaphthalene-1-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)13-6-4-5-10-9-11(16)7-8-12(10)13/h4-9H,16H2,1-3H3 |
Clé InChI |
SHLMAQWWVFWTHP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC=CC2=C1C=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


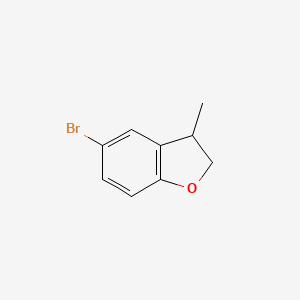
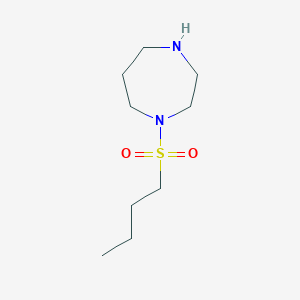
![2-[4-(Hydroxymethyl)phenoxy]benzonitrile](/img/structure/B13509505.png)
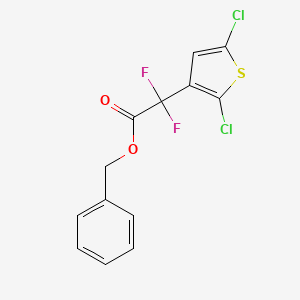
![2,2,2-Trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one](/img/structure/B13509525.png)
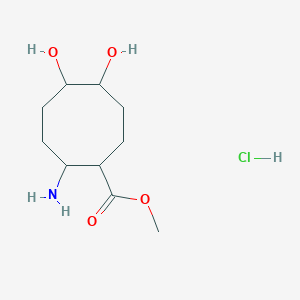
![2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride](/img/structure/B13509532.png)
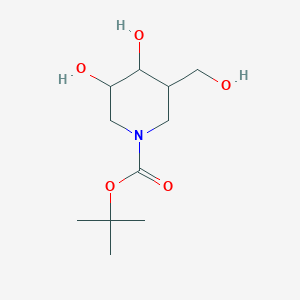

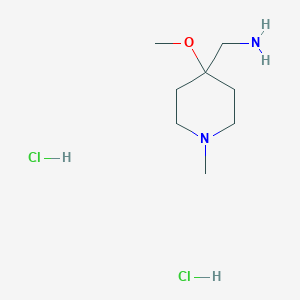
![Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13509567.png)
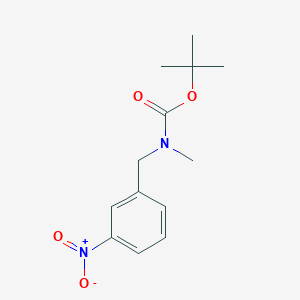
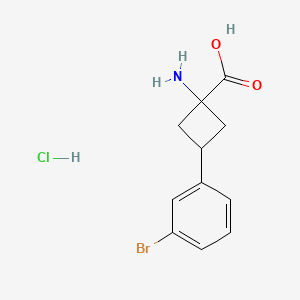
![Lithium(1+)[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B13509592.png)
